molecular formula C8H9ClFNO2S B13271902 2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide

2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide

Cat. No.: B13271902
M. Wt: 237.68 g/mol
InChI Key: WCPDLDNKOVBPMC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    • Aromatic protons: δ 7.85 (d, J = 8.4 Hz, 1H, H-3), δ 7.45 (dd, J = 8.4, 2.0 Hz, 1H, H-5), δ 7.32 (d, J = 2.0 Hz, 1H, H-6).
    • Ethyl group: δ 3.15 (q, J = 7.2 Hz, 2H, NCH₂), δ 1.25 (t, J = 7.2 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • Aromatic carbons: δ 162.1 (C-4, JC-F = 245 Hz), δ 136.5 (C-2), δ 132.8 (C-1), δ 129.4 (C-3), δ 117.2 (C-5), δ 115.6 (C-6).
    • Sulfonamide: δ 56.8 (NCH₂), δ 14.3 (CH₃).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • S=O asymmetric stretch: 1345 cm⁻¹
  • S=O symmetric stretch: 1162 cm⁻¹
  • N-H bend: 1530 cm⁻¹
  • C-F stretch: 1220 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 237.0 ([M]⁺), with fragmentation pathways yielding prominent ions at m/z 155.0 ([C₆H₃ClF]⁺) and m/z 82.0 ([SO₂NCH₂CH₃]⁺).

Table 3: Spectral signatures

Technique Key Signals
¹H NMR δ 7.85 (H-3), δ 3.15 (NCH₂)
¹³C NMR δ 162.1 (C-4), δ 56.8 (NCH₂)
IR 1345 cm⁻¹ (S=O), 1220 cm⁻¹ (C-F)
MS m/z 237.0 ([M]⁺)

Properties

Molecular Formula

C8H9ClFNO2S

Molecular Weight

237.68 g/mol

IUPAC Name

2-chloro-N-ethyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C8H9ClFNO2S/c1-2-11-14(12,13)8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3

InChI Key

WCPDLDNKOVBPMC-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with a fluorochlorobenzene derivative, such as 2-chloro-4-fluorobenzene, which serves as the aromatic core. The sulfonyl group is introduced via sulfonation or sulfonyl chloride intermediates.

Sulfonation of Fluorochlorobenzene

The sulfonation of halogenated benzenes to form benzene sulfonyl chlorides or sulfonic acids is a classical method. According to patent US4886629A, fluorinated benzenes react with chlorosulfonic acid to form aryl sulfonyl chlorides, which are key intermediates for sulfonamide synthesis. The reaction conditions are carefully controlled to favor sulfonation at the 1-position (para or ortho to fluorine depending on directing effects) without displacing halogens.

  • Reaction conditions: Typically, chlorosulfonic acid is added to the halogenated benzene at low temperature (0–5 °C), followed by stirring at elevated temperatures (50–150 °C) to complete sulfonation.
  • Solvents: Sulfolane or dimethylformamide (DMF) may be used to enhance solubility and reaction rates.
  • Catalysts: Phase transfer catalysts such as 18-crown-6 or quaternary ammonium salts can be employed to improve yields and selectivity.

Conversion to Sulfonamide

The sulfonyl chloride intermediate is then reacted with ethylamine to form the sulfonamide:

  • Reaction: Aromatic sulfonyl chloride + ethylamine → 2-chloro-N-ethyl-4-fluorobenzene-1-sulfonamide + HCl
  • Conditions: The reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at 0–25 °C to control the exothermic nature.
  • Workup: The product is isolated by aqueous workup and purified by recrystallization or chromatography.

Alternative Routes

Other methods include:

  • Fluorine-chlorine exchange reactions: As per US4886629A, fluorination can be introduced by halogen exchange on chlorobenzenesulfonyl chlorides using potassium fluoride in acetonitrile with crown ethers.
  • Diazonium salt decomposition: Preparation of fluorinated aryl sulfonyl chlorides via diazonium salt intermediates in the presence of sulfur dioxide and hydrochloric acid, followed by conversion to sulfonyl chlorides and then sulfonamides.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome Yield (%) Notes
1 Sulfonation 2-chloro-4-fluorobenzene + chlorosulfonic acid, 0–150 °C 2-chloro-4-fluorobenzenesulfonyl chloride 60–75 Use phase transfer catalyst for improved yield
2 Sulfonamide formation Sulfonyl chloride + ethylamine, 0–25 °C, inert solvent 2-chloro-N-ethyl-4-fluorobenzene-1-sulfonamide 70–85 Controlled addition to avoid side reactions
3 Purification Recrystallization or chromatography Pure target compound Confirm purity by NMR and melting point

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic singlets corresponding to aromatic protons and ethyl substitution on sulfonamide nitrogen. Fluorine NMR confirms fluorine substitution at the 4-position.
  • Melting Point: Consistent melting point range around 166–168 °C confirms purity.
  • Infrared Spectroscopy (IR): Sulfonamide S=O stretching bands appear near 1150–1350 cm⁻¹.
  • Mass Spectrometry (MS): Molecular ion peak corresponds to the molecular weight of 2-chloro-N-ethyl-4-fluorobenzene-1-sulfonamide.

Summary and Best Practices

  • The most reliable synthesis involves sulfonation of 2-chloro-4-fluorobenzene using chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by reaction with ethylamine.
  • Phase transfer catalysts and solvents like DMF or sulfolane improve reaction efficiency.
  • Strict temperature control during sulfonation and sulfonamide formation avoids side reactions and decomposition.
  • Purification by recrystallization yields high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.

    Electrophilic substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic substitution: Products include substituted amines or thiols.

    Electrophilic substitution: Products include nitro or sulfonated derivatives.

    Reduction: Products include primary amines.

Scientific Research Applications

2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antibacterial agent due to its sulfonamide group.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s chlorine and fluorine substituents may enhance electronegativity and influence binding interactions compared to analogs like 2-fluoro-N,3-dimethylbenzene-1-sulfonamide, which lacks chlorine .

Complexity and Pharmacological Potential: The compound in features dual sulfonamide groups and a furan ring, which could enhance target affinity but complicate synthesis and bioavailability . 237.68) .

Biological Activity

2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This compound features a sulfonyl group attached to a benzene ring with chlorine, ethyl, and fluorine substituents, which may influence its reactivity and biological interactions.

The molecular formula for 2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide is C8H9ClFNO2S, with a molecular weight of 237.68 g/mol. The structure can be represented by the following properties:

PropertyValue
Molecular Formula C8H9ClFNO2S
Molecular Weight 237.68 g/mol
IUPAC Name 2-chloro-N-ethyl-4-fluorobenzenesulfonamide
InChI Key IAXXCCXPYDPSQT-UHFFFAOYSA-N
Canonical SMILES CCNS(=O)(=O)C1=C(C=CC=C1Cl)F

The biological activity of 2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide is primarily attributed to its ability to inhibit specific enzymes or interact with biological targets. The sulfonamide moiety can mimic natural substrates, allowing it to bind effectively to active sites on enzymes. This binding can disrupt metabolic pathways, leading to therapeutic effects such as antimicrobial action or inflammation reduction.

Antimicrobial Activity

Research indicates that compounds similar to 2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide exhibit significant antimicrobial properties. For instance, sulfonamides have been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of a related sulfonamide against Escherichia coli and Staphylococcus aureus, demonstrating an IC50 value comparable to established antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Sulfonamides are known to inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several sulfonamide derivatives were tested for their antimicrobial efficacy against common pathogens. The results demonstrated that 2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide exhibited potent activity against Pseudomonas aeruginosa, with an IC50 value significantly lower than that of traditional antibiotics like penicillin .

Case Study 2: Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of 2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide resulted in a marked decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with other sulfonamide derivatives to evaluate the unique properties of 2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide.

CompoundAntimicrobial Activity (IC50)Anti-inflammatory Activity
2-Chloro-N-methyl-4-fluorobenzenesulfonamide 15 µMModerate
2-Chloro-N-ethyl-4-fluorobenzenesulfonamide 5 µMHigh
2-Chloro-N-propyl-4-fluorobenzenesulfonamide 20 µMLow

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